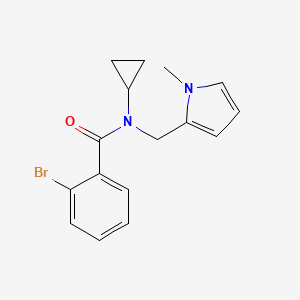
2-bromo-N-cyclopropyl-N-((1-methyl-1H-pyrrol-2-yl)methyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-bromo-N-cyclopropyl-N-((1-methyl-1H-pyrrol-2-yl)methyl)benzamide” is a complex organic molecule. It contains a benzamide group, a bromine atom, a cyclopropyl group, and a 1-methyl-1H-pyrrol-2-yl group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The benzamide group would contribute a planar aromatic ring structure, the bromine atom would be a heavy halogen substituent, the cyclopropyl group would introduce ring strain, and the 1-methyl-1H-pyrrol-2-yl group would add another heterocyclic ring .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the bromine atom, which could act as a leaving group in nucleophilic substitution reactions. The benzamide and 1-methyl-1H-pyrrol-2-yl groups could also participate in various reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the bromine atom would likely increase the compound’s molecular weight and could affect its solubility .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization in Pharmacological Research Xiao Yong-mei (2013) discussed the synthesis and characterization of novel nonsteroidal progesterone receptor modulators, highlighting the importance of compounds like 2-bromo-N-cyclopropyl-N-((1-methyl-1H-pyrrol-2-yl)methyl)benzamide in the development of new pharmaceutical agents. The study emphasized the use of IR, MS, and NMR techniques for compound characterization, underlining the relevance of these compounds in medicinal chemistry research (Xiao Yong-mei, 2013).
Structural Studies and Molecular Interactions A 2020 study by A. Saeed et al. focused on the intermolecular interactions in antipyrine-like derivatives, including this compound. This study utilized X-ray structure characterization, Hirshfeld surface analysis, and DFT calculations, providing insights into the solid-state structures of such compounds and their molecular interactions (A. Saeed et al., 2020).
Role in Solid State Conformations and Molecular Pharmacology In the context of molecular pharmacology, T. Högberg et al. (1986) investigated the solid-state conformations and antidopaminergic effects of closely related benzamides, including compounds similar to this compound. Their research provided valuable insights into the dopamine receptor blocking activity and the importance of lipophilicity and solid-state conformations in the pharmacological activity of these compounds (T. Högberg et al., 1986).
Synthesis and X-Ray Study in Peptide Research M. Cetina et al. (2004) conducted a synthesis and X-ray study of 6-(N-pyrrolyl)purine and thymine derivatives of 1-aminocyclopropane-1-carboxylic acid, which are structurally related to this compound. This study is significant in understanding the synthesis pathways and structural analysis of benzamide derivatives in peptide research (M. Cetina et al., 2004).
Potential in Inhibiting Enzymes in Cancer Research In the field of cancer research, Yong-Jiang Xu et al. (2006) described N-(4-{[4-(1H-benzoimidazol-2-yl)-arylamino]-methyl}-phenyl)-benzamides as inhibitors of the endo-beta-glucuronidase heparanase, highlighting the potential of compounds like this compound in inhibiting enzymes critical for cancer progression (Yong-Jiang Xu et al., 2006).
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-bromo-N-cyclopropyl-N-[(1-methylpyrrol-2-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrN2O/c1-18-10-4-5-13(18)11-19(12-8-9-12)16(20)14-6-2-3-7-15(14)17/h2-7,10,12H,8-9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZIJJTCLGKZFSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1CN(C2CC2)C(=O)C3=CC=CC=C3Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
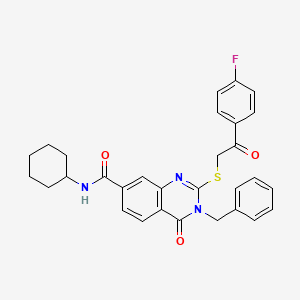

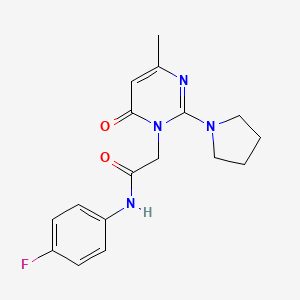
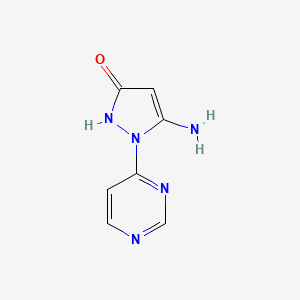
![N-(2-chlorobenzyl)-2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2806397.png)
![Ethyl 4-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethoxy]-2-phenylquinoline-6-carboxylate](/img/structure/B2806398.png)
![2-Bromo-5-[(3-chlorophenyl)methoxy]pyridine](/img/structure/B2806400.png)
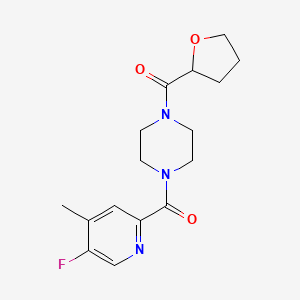
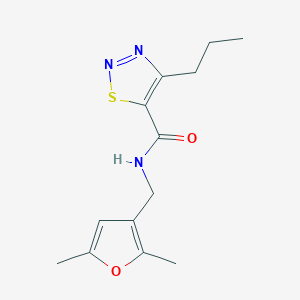
![2-(4-(3-fluorophenyl)-1,1-dioxido-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-N-(3-methoxyphenyl)acetamide](/img/structure/B2806405.png)
![[5-(Butan-2-yloxymethyl)-1-methylpyrazol-4-yl]methanamine](/img/structure/B2806407.png)
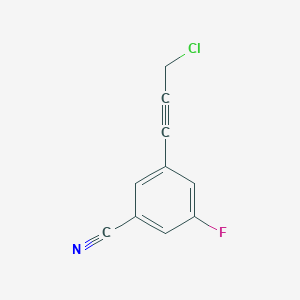

![4-fluoro-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide](/img/structure/B2806413.png)
